

# An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxybenzenesulfonamide

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## Compound of Interest

Compound Name: 4-Methoxybenzenesulfonamide

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This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Methoxybenzenesulfonamide**. The document details its chemical identity, quantitative properties, and the experimental protocols for their determination, making it a valuable resource for professionals in research and development.

## Core Physicochemical Data

**4-Methoxybenzenesulfonamide**, also known as p-methoxybenzenesulfonamide, is an aromatic sulfonamide that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.<sup>[1][2][3]</sup> Its structure consists of a benzene ring substituted with a methoxy group and a sulfonamide group at the para position.<sup>[4]</sup>

Table 1: Summary of Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>3</sub> S	[1][4][5][6]
Molecular Weight	187.22 g/mol	[5][6]
CAS Number	1129-26-6	[1][5][6]
Appearance	White to off-white crystalline powder	[4][6]
Melting Point	111-115 °C	[5][6][7]
Boiling Point	352.2 ± 44.0 °C (Predicted)	[6]
pKa	10.26 ± 0.10 (Predicted)	[6]
Water Solubility	Slightly soluble	[1][6]
Solvent Solubility	Soluble in polar solvents like alcohols	[4]

## Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline protocols for the synthesis of **4-Methoxybenzenesulfonamide** and the experimental determination of its acidity constant (pKa) and lipophilicity (log P).

This protocol is a generalized method for the synthesis of primary sulfonamides from the corresponding sulfonyl chloride. The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with ammonia.

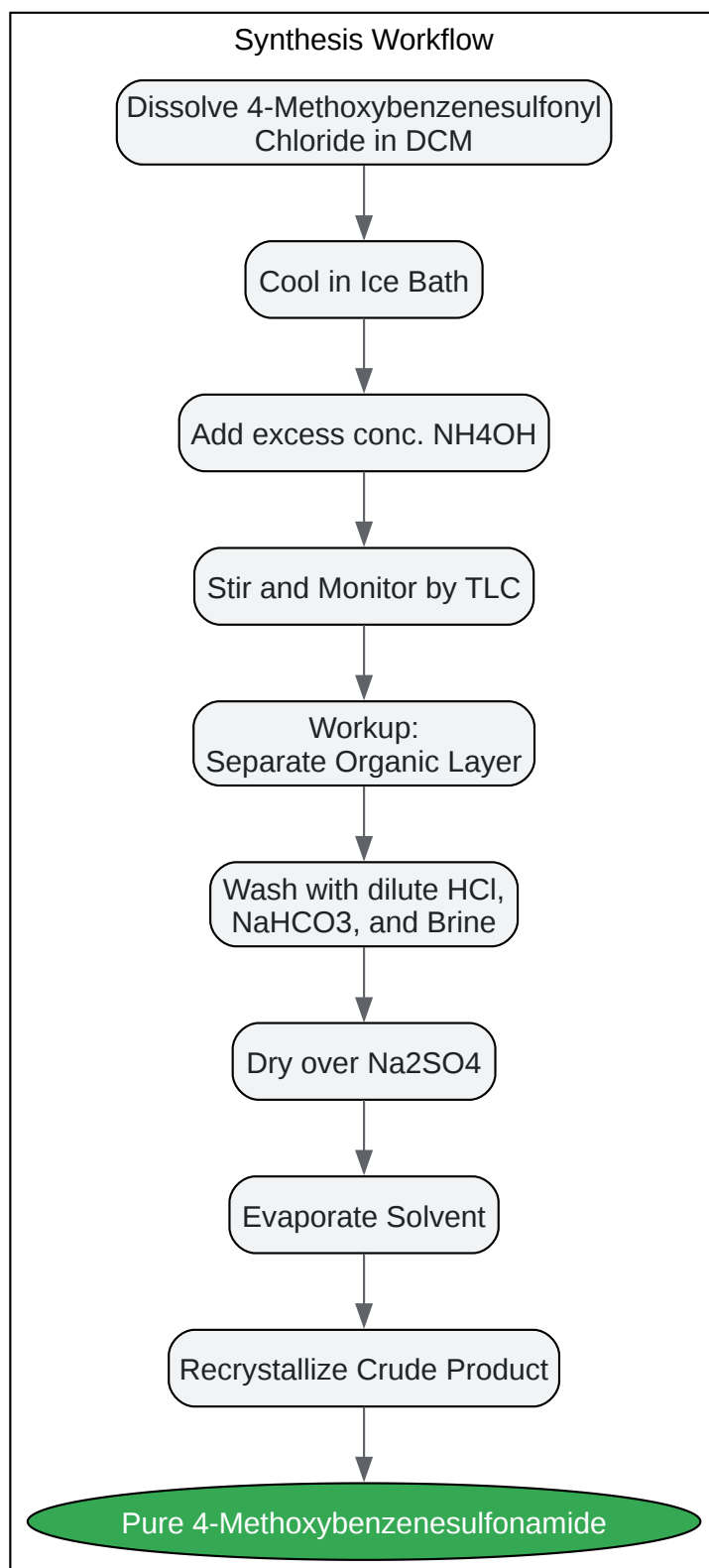
Materials and Reagents:

- 4-Methoxybenzenesulfonyl chloride
- Ammonium hydroxide (concentrated solution)
- Dichloromethane (DCM) or other suitable organic solvent

- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice bath

Procedure:

- **Reaction Setup:** Dissolve 4-methoxybenzenesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottomed flask. Cool the flask in an ice-water bath.
- **Ammonolysis:** While stirring vigorously, slowly add an excess of concentrated ammonium hydroxide to the cooled solution. The reaction is exothermic and should be controlled by the rate of addition and cooling.
- **Reaction Monitoring:** Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup - Phase Separation:** Transfer the reaction mixture to a separatory funnel. If a precipitate (ammonium chloride) is present, add water to dissolve it. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine. This removes unreacted starting materials and by-products.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Methoxybenzenesulfonamide**.



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Caption: General workflow for the synthesis of **4-Methoxybenzenesulfonamide**.

The dissociation constant (pKa) of sulfonamides can be determined using reverse-phase liquid chromatography coupled with a photodiode array (PDA) detector.[8][9] This method relies on the change in retention time or UV-Vis absorbance spectrum of the analyte as a function of the mobile phase pH.[10]

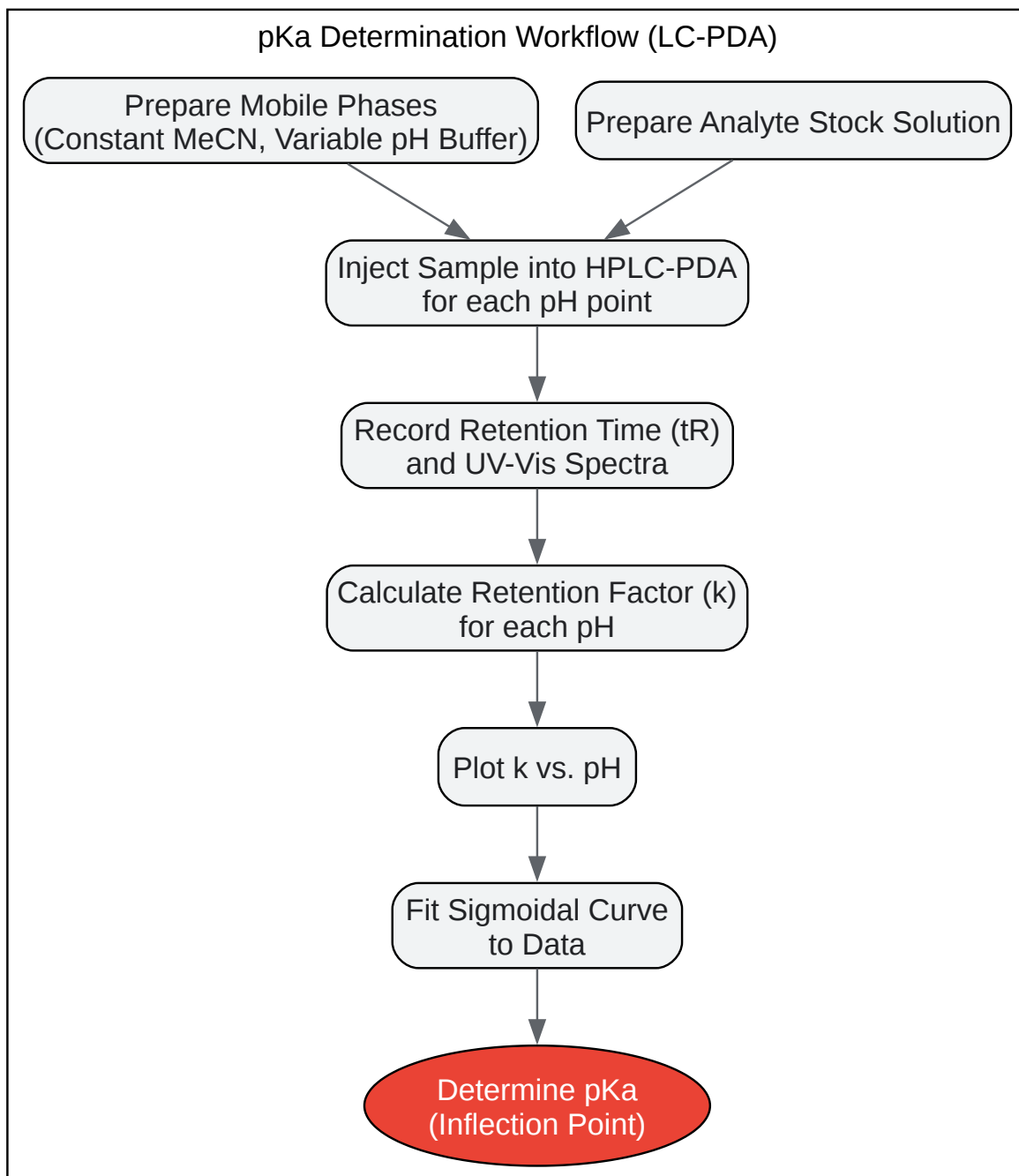
#### Materials and Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5  $\mu$ m).
- **4-Methoxybenzenesulfonamide** standard.
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
- pH meter.

#### Procedure:

- Mobile Phase Preparation: Prepare a series of mobile phases consisting of a constant ratio of acetonitrile and aqueous buffer (e.g., 50:50 v/v). Each mobile phase should have a precisely measured pH.
- Sample Preparation: Prepare a stock solution of **4-Methoxybenzenesulfonamide** in a suitable solvent (e.g., acetonitrile or methanol) and dilute it with the mobile phase to an appropriate concentration.
- Chromatographic Analysis:
  - Equilibrate the C18 column with the first mobile phase (lowest pH).
  - Inject the sample solution and record the chromatogram and the PDA data (UV spectra at the peak maximum).

- Repeat the injection for each mobile phase, incrementally increasing the pH.
- Data Acquisition: For each pH value, determine the retention factor (k) from the chromatogram. The retention factor is calculated as  $k = (t_R - t_0) / t_0$ , where  $t_R$  is the retention time of the analyte and  $t_0$  is the column dead time.
- Data Analysis:
  - Plot the retention factor (k) or the absorbance at a specific wavelength against the pH of the mobile phase.
  - Fit the resulting sigmoidal curve to a suitable equation (e.g., the Lochmüller-Carr equation) to calculate the pKa value. The pKa corresponds to the pH at the inflection point of the curve.



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Caption: Experimental workflow for pKa determination using the LC-PDA method.

The octanol-water partition coefficient ( $\log P$ ) is a measure of a compound's lipophilicity. It can be determined efficiently using reversed-phase high-performance liquid chromatography (RP-HPLC), which overcomes the difficulties of the traditional shake-flask method.<sup>[11]</sup> The method is based on the linear correlation between the logarithm of the retention factor ( $\log k$ ) and the  $\log P$  value for a series of standard compounds.

#### Materials and Equipment:

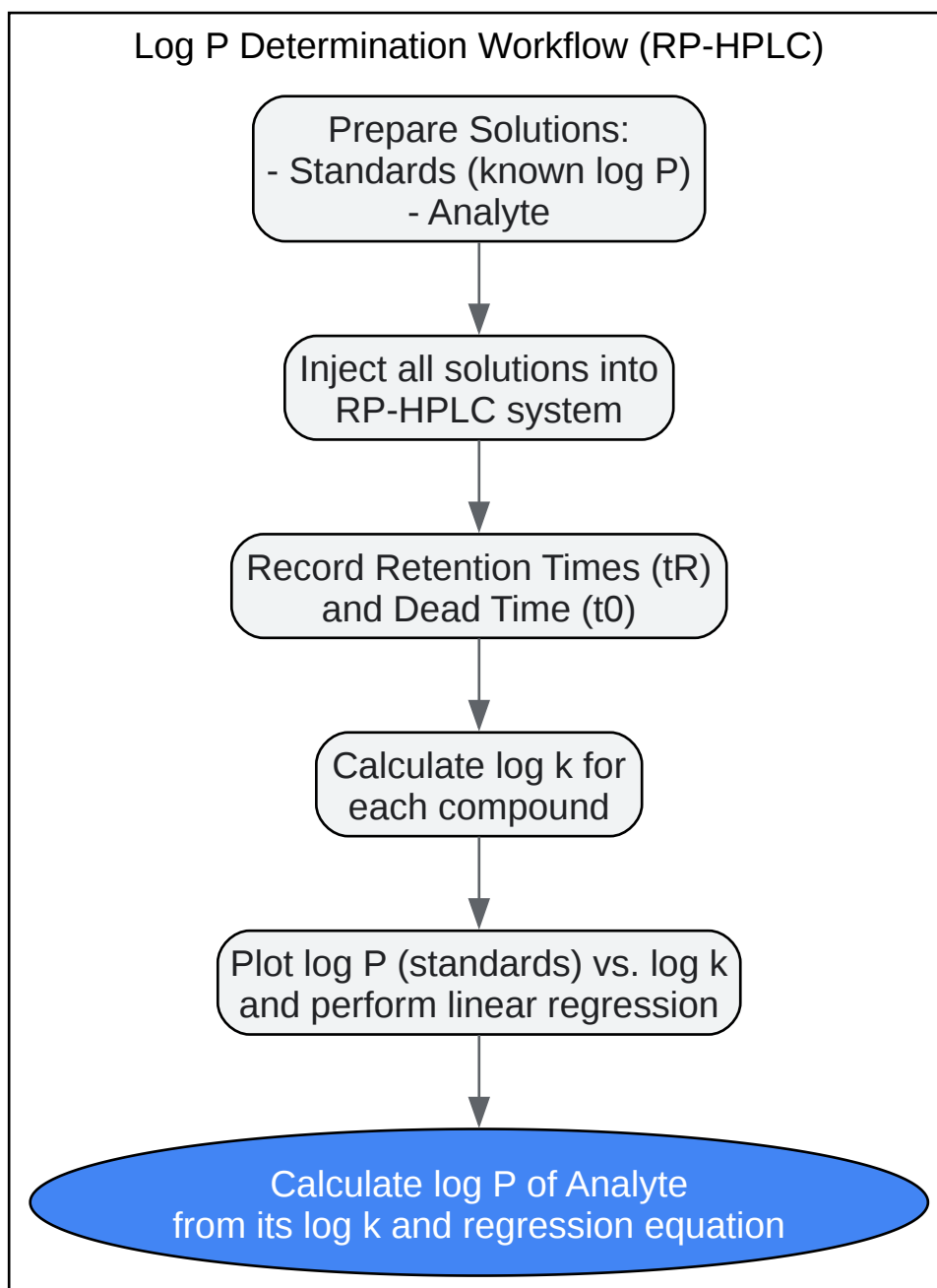
- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5  $\mu\text{m}$ ).
- **4-Methoxybenzenesulfonamide**.
- A series of standard compounds with known  $\log P$  values.
- Methanol or Acetonitrile (HPLC grade).
- Aqueous buffer (e.g., 0.1% acetic acid or phosphate buffer at pH 7.4).<sup>[11]</sup>

#### Procedure:

- **Mobile Phase Preparation:** Prepare an isocratic mobile phase, which is a mixture of organic solvent (methanol or acetonitrile) and aqueous buffer. The composition should be chosen to ensure reasonable retention times for all compounds. Degas the mobile phase before use.<sup>[11]</sup>
- **Standard and Sample Preparation:** Prepare individual solutions of **4-Methoxybenzenesulfonamide** and each standard compound in the mobile phase or a suitable solvent.
- **Chromatographic Analysis:**
  - Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
  - Inject each standard solution and the sample solution separately.



- Record the retention time ( $t_R$ ) for each compound. Determine the column dead time ( $t_0$ ) by injecting a non-retained compound (e.g., uracil).
- Data Acquisition and Calculation:
  - For each compound, calculate the retention factor  $k = (t_R - t_0) / t_0$ .
  - Calculate the logarithm of the retention factor ( $\log k$ ).
- Calibration and Determination:
  - Create a calibration curve by plotting the known  $\log P$  values of the standard compounds against their corresponding experimental  $\log k$  values.
  - Perform a linear regression on the data points. The equation will be in the form:  $\log P = a * (\log k) + b$ .
  - Using the experimentally determined  $\log k$  value for **4-Methoxybenzenesulfonamide**, calculate its  $\log P$  using the regression equation.



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Caption: Workflow for the determination of log P via the RP-HPLC method.

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